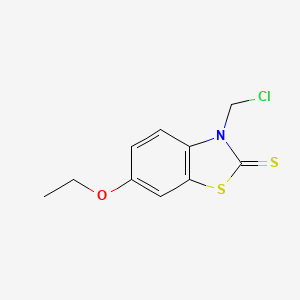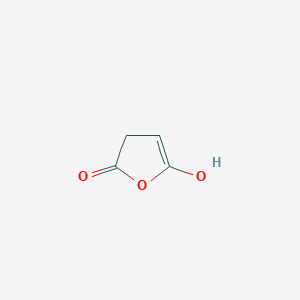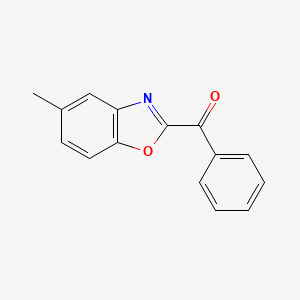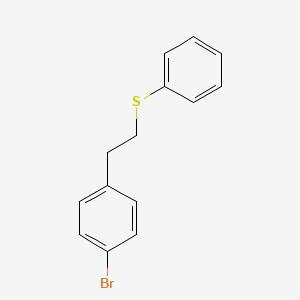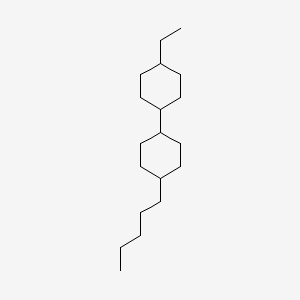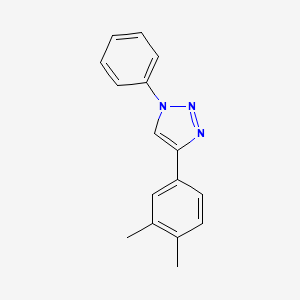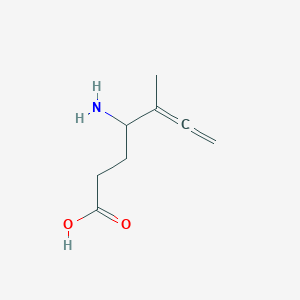
3-(Quinolin-3-ylamino)phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Quinolin-3-ylamino)phenol is an organic compound with the molecular formula C15H12N2O. It consists of a quinoline ring attached to an amino group, which is further connected to a phenol group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Quinolin-3-ylamino)phenol typically involves the reaction of quinoline derivatives with aminophenol. One common method is the condensation reaction between 3-aminoquinoline and 3-hydroxyaniline under controlled conditions. The reaction is usually carried out in the presence of a catalyst such as indium(III) chloride and may involve heating to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate green chemistry principles to minimize environmental impact .
Análisis De Reacciones Químicas
Types of Reactions
3-(Quinolin-3-ylamino)phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The quinoline ring can be reduced under specific conditions.
Substitution: The amino group can participate in substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.
Substitution: Electrophilic reagents such as alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Reduced quinoline compounds.
Substitution: Substituted aminoquinoline derivatives.
Aplicaciones Científicas De Investigación
3-(Quinolin-3-ylamino)phenol has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anticancer and antimicrobial properties.
Industry: Utilized in the development of advanced materials and dyes .
Mecanismo De Acción
The mechanism of action of 3-(Quinolin-3-ylamino)phenol involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access. The quinoline ring can intercalate with DNA, disrupting replication and transcription processes. Additionally, the phenol group can participate in redox reactions, contributing to its biological activity .
Comparación Con Compuestos Similares
Similar Compounds
Quinoline: A simpler structure lacking the amino and phenol groups.
3-Aminoquinoline: Contains the amino group but lacks the phenol group.
3-Hydroxyaniline: Contains the phenol group but lacks the quinoline ring
Uniqueness
3-(Quinolin-3-ylamino)phenol is unique due to the combination of the quinoline ring, amino group, and phenol group. This unique structure imparts distinct chemical and biological properties, making it a versatile compound for various applications .
Propiedades
Fórmula molecular |
C15H12N2O |
|---|---|
Peso molecular |
236.27 g/mol |
Nombre IUPAC |
3-(quinolin-3-ylamino)phenol |
InChI |
InChI=1S/C15H12N2O/c18-14-6-3-5-12(9-14)17-13-8-11-4-1-2-7-15(11)16-10-13/h1-10,17-18H |
Clave InChI |
WLTPUNDGJDYADN-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C=C(C=N2)NC3=CC(=CC=C3)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


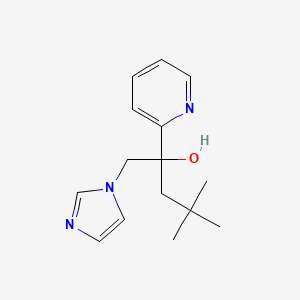
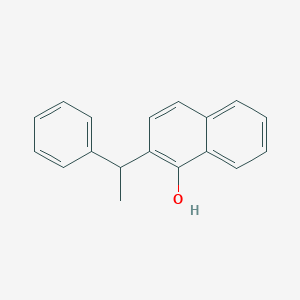
![N-Methyl-10,11-dihydro-5H-dibenzo[a,d][7]annulen-5-amine](/img/structure/B14136176.png)

![Ethyl 2,5,7-triphenylpyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B14136184.png)

